Home > Products > Screening Compounds P127933 > 2-[2-[4-Nitro-2-[[2-(trifluoromethyl)phenyl]carbamoyl]anilino]ethyl]-1,3-dioxoisoindole-5-carboxylic acid
2-[2-[4-Nitro-2-[[2-(trifluoromethyl)phenyl]carbamoyl]anilino]ethyl]-1,3-dioxoisoindole-5-carboxylic acid -

2-[2-[4-Nitro-2-[[2-(trifluoromethyl)phenyl]carbamoyl]anilino]ethyl]-1,3-dioxoisoindole-5-carboxylic acid

Catalog Number: EVT-4271544
CAS Number:
Molecular Formula: C25H17F3N4O7
Molecular Weight: 542.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-[(2-Biphenyl-2-yl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carbonyl)amino]-4-chlorobenzoic acid (Pthaladyn-1)

  • Compound Description: Pthaladyn-1 is a dynamin I and II GTPase inhibitor identified through virtual screening. It exhibits a potency of approximately 170 μM against dynamin I.

4-Chloro-2-(2-(4-(hydroxymethyl)phenyl)-1,3-dioxoisoindoline-5-carboxamido)benzoic acid (Pthaladyn-29)

  • Compound Description: Pthaladyn-29 is a potent dynamin I GTPase inhibitor with an IC50 value of 4.58 ± 0.06 μM. It also displays moderate selectivity for dynamin I over dynamin II.

N-(2,2-Diphenylethyl)-2-phenyl-4-quinazolinamine (SoRI-20040)

  • Compound Description: SoRI-20040 acts as an allosteric modulator of the human dopamine transporter (hDAT). It partially inhibits [125I]RTI-55 binding and [3H]dopamine uptake.
  • Relevance: While SoRI-20040 doesn't directly resemble 2-(2-{[4-nitro-2-({[2-(trifluoromethyl)phenyl]amino}carbonyl)phenyl]amino}ethyl)-1,3-dioxo-5-isoindolinecarboxylic acid structurally, it is grouped alongside it in the discussion of novel partial inhibitors of amphetamine-induced dopamine release. This suggests a shared mechanism of action or a potential interaction with similar target proteins despite the structural differences.

N-(3,3-Diphenylpropyl)-2-phenyl-4-quinazolinamine (SoRI-20041)

  • Compound Description: SoRI-20041, similar to SoRI-20040, is an allosteric modulator of hDAT. It also exhibits partial inhibition of [125I]RTI-55 binding, [3H]dopamine uptake, and slows the dissociation of [125I]RTI-55 from hDAT.
  • Relevance: SoRI-20041, despite being structurally distinct from 2-(2-{[4-nitro-2-({[2-(trifluoromethyl)phenyl]amino}carbonyl)phenyl]amino}ethyl)-1,3-dioxo-5-isoindolinecarboxylic acid, is categorized with it as a novel partial inhibitor of amphetamine-induced dopamine release. This implies a functional connection between these compounds despite their structural dissimilarity.

[4-Amino-6-[(diphenylmethyl)amino]-5-nitro-2-pyridinyl]carbamic acid ethyl ester (SoRI-2827)

  • Compound Description: SoRI-2827 is another allosteric modulator of hDAT, displaying partial inhibition of [125I]RTI-55 binding and [3H]dopamine uptake.
  • Relevance: Despite its distinct chemical structure compared to 2-(2-{[4-nitro-2-({[2-(trifluoromethyl)phenyl]amino}carbonyl)phenyl]amino}ethyl)-1,3-dioxo-5-isoindolinecarboxylic acid, SoRI-2827 is mentioned alongside it in the context of novel partial inhibitors of amphetamine-induced dopamine release, hinting at a shared functional relationship.

Properties

Product Name

2-[2-[4-Nitro-2-[[2-(trifluoromethyl)phenyl]carbamoyl]anilino]ethyl]-1,3-dioxoisoindole-5-carboxylic acid

IUPAC Name

2-[2-[4-nitro-2-[[2-(trifluoromethyl)phenyl]carbamoyl]anilino]ethyl]-1,3-dioxoisoindole-5-carboxylic acid

Molecular Formula

C25H17F3N4O7

Molecular Weight

542.4 g/mol

InChI

InChI=1S/C25H17F3N4O7/c26-25(27,28)18-3-1-2-4-20(18)30-21(33)17-12-14(32(38)39)6-8-19(17)29-9-10-31-22(34)15-7-5-13(24(36)37)11-16(15)23(31)35/h1-8,11-12,29H,9-10H2,(H,30,33)(H,36,37)

InChI Key

XHJWCLBPYITXOV-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NCCN3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)O

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NCCN3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.